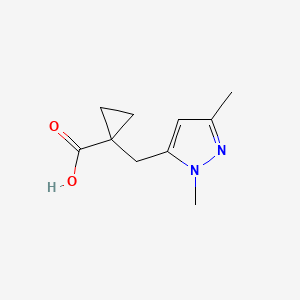

1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC18223370

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H14N2O2/c1-7-5-8(12(2)11-7)6-10(3-4-10)9(13)14/h5H,3-4,6H2,1-2H3,(H,13,14) |

| Standard InChI Key | FCYYFGSZWAUDEK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1)CC2(CC2)C(=O)O)C |

Introduction

Chemical Identity and Structural Analysis

The compound’s IUPAC name suggests a fusion of two distinct moieties: a 1,3-dimethylpyrazole ring linked via a methylene bridge to a cyclopropane-carboxylic acid group. While no experimental crystallographic data exists for this exact structure, related molecules offer clues. For instance, 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid (PubChem CID: 71668448) shares the pyrazole-carboxylic acid motif, with a molecular weight of 234.25 g/mol and the SMILES string CC1=CC(=NN1CN2C(=CC(=N2)C(=O)O)C)C . Similarly, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (PubChem CID: 587721) has a molecular weight of 140.14 g/mol and the SMILES CC1=NN(C(=C1)C(=O)O)C . These analogs demonstrate the stability of methyl-substituted pyrazole rings when conjugated to carboxylic acids.

The cyclopropane component is observed in 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,2,3,4-tetrahydro-N-(1-methylcyclopropyl)-3-[(2-methyl-5-thiazolyl)methyl]-2,4-dioxo-6-quinazolinesulfonamide (PubChem CID: 121398766), which features a 1-methylcyclopropyl group . Cyclopropane’s ring strain (≈27 kcal/mol) often enhances reactivity, making it a strategic functional group in drug design.

Synthetic Pathways and Reactivity

Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-diketones. For example, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is prepared by reacting acetylacetone with methylhydrazine, followed by carboxylation at the 5-position . Introducing a methylene bridge, as in the target compound, would require alkylation of the pyrazole nitrogen with a chloromethylcyclopropane intermediate.

Cyclopropane Functionalization

Cyclopropane-carboxylic acids are often synthesized via the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with alkenes. Subsequent oxidation of the cyclopropane methyl group to a carboxylic acid could be achieved using potassium permanganate under acidic conditions.

Physicochemical Properties

While experimental data for the target compound is unavailable, key properties can be extrapolated:

The carboxylic acid group ensures moderate water solubility, while the pyrazole and cyclopropane moieties contribute to lipid bilayer permeability—a desirable trait for bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume